N-(3-methoxybenzyl)glycine
Overview
Description
N-(3-Methoxybenzyl)glycine is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 3-methoxybenzyl group
Scientific Research Applications
N-(3-Methoxybenzyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
N-(3-methoxybenzyl)glycine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/clothing/eye protection/face protection when handling it .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxybenzyl)glycine can be synthesized through various methods. One common approach involves the reaction of glycine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-hydroxybenzyl)glycine.
Reduction: The carboxyl group can be reduced to an alcohol, forming N-(3-methoxybenzyl)ethanolamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-(3-Hydroxybenzyl)glycine
Reduction: N-(3-Methoxybenzyl)ethanolamine
Substitution: Various substituted derivatives depending on the reagent used
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)glycine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Methoxybenzyl)glycine can be compared with other similar compounds, such as:
N-(4-Methoxybenzyl)glycine: Similar structure but with the methoxy group at the para position.
N-(3-Hydroxybenzyl)glycine: The methoxy group is replaced with a hydroxyl group.
N-(3-Methylbenzyl)glycine: The methoxy group is replaced with a methyl group.
Uniqueness: this compound is unique due to the presence of the methoxy group at the meta position, which can influence its chemical reactivity and biological activity differently compared to its analogs.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530866 | |
Record name | N-[(3-Methoxyphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756754-04-8 | |
Record name | N-[(3-Methoxyphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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